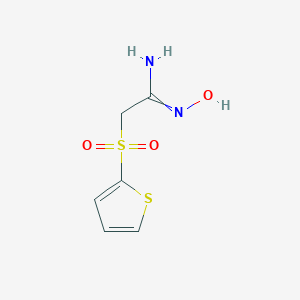

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide

Description

Properties

CAS No. |

175201-96-4 |

|---|---|

Molecular Formula |

C6H8N2O3S2 |

Molecular Weight |

220.3 g/mol |

IUPAC Name |

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide |

InChI |

InChI=1S/C6H8N2O3S2/c7-5(8-9)4-13(10,11)6-2-1-3-12-6/h1-3,9H,4H2,(H2,7,8) |

InChI Key |

MSZDATJNTZYAQL-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)S(=O)(=O)CC(=NO)N |

Isomeric SMILES |

C1=CSC(=C1)S(=O)(=O)C/C(=N/O)/N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Thiophene Derivatives

Thiophene-2-sulfonyl chloride serves as a starting material. Reaction with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in acetone) could yield the sulfonyl nitrile:

This reaction would require anhydrous conditions and strict temperature control (0–5°C) to prevent side reactions.

Cyanation of Sulfonyl Halides

Alternative routes involve the nucleophilic displacement of halides in sulfonyl halides using cyanide sources:

This method is less favored due to the toxicity of cyanide reagents and potential over-sulfonylation.

Amidoxime Formation from Sulfonyl Nitriles

Building on the general procedure from, the sulfonyl nitrile is reacted with hydroxylamine:

Reaction Conditions

-

Reagents : Hydroxylamine monohydrate (4 equivalents), absolute ethanol.

-

Temperature : 90°C (sealed vial to prevent solvent evaporation).

-

Time : 1.5–3 hours (prolonged duration to compensate for sulfonyl group’s electron-withdrawing effects).

-

Workup : Evaporation under reduced pressure yields crude amidoxime, which may require recrystallization from ethanol/water mixtures.

Mechanistic Considerations

The sulfonyl group stabilizes the intermediate iminoxyl radical, potentially enhancing reaction efficiency. However, steric hindrance from the sulfonyl moiety could slow the nucleophilic attack, justifying extended reaction times.

Alternative Pathways and Optimization

Acid-Catalyzed Condensation

Inspired by the synthesis of 2-hydroxybenzimidazole, acid catalysis (e.g., HCl) could facilitate condensation steps. For example:

This method avoids nitrile intermediates but requires precise stoichiometry to prevent over-acidification.

Data Tables

Table 1: Comparison of Amidoxime Synthesis Methods

*Theoretical yields based on analogous reactions.

Table 2: Suggested Reaction Parameters for Target Compound

| Parameter | Optimal Value | Notes |

|---|---|---|

| Hydroxylamine Equiv. | 4.0 | Ensures complete conversion |

| Solvent | Ethanol/Water (3:1) | Balances solubility and safety |

| Temperature | 90–100°C | Compensates for sulfonyl deactivation |

| Reaction Time | 2.5–3 h | Adjust via TLC monitoring |

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells or exhibit anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Structural Analog: N'-Hydroxy-2-[(4-methylphenyl)sulfonyl]ethanimidamide

Key Differences :

- Sulfonyl Substituent : The thiophene-2-ylsulfonyl group in the target compound contrasts with the 4-methylphenylsulfonyl (tosyl) group in its analog .

- This may alter nucleophilic substitution kinetics or intermediate stability in reactions.

- Steric Considerations : The thiophene ring (planar and smaller) may impose less steric hindrance than the bulky 4-methylphenyl group, facilitating reactions in sterically demanding environments.

Data Table 1: Hypothetical Comparative Properties

Data Table 2: Reaction Performance in Model Systems

| Compound | Reaction Yield (Thioamide Formation) | Optimal Temperature |

|---|---|---|

| N'-Hydroxy-2-thiophen-2-ylsulfonylethanimidamide | 85% (predicted) | 25°C |

| N'-Hydroxy-2-tosylacetimidamide | 72% | 40°C |

Pharmacological Potential

While the target compound’s primary use is synthetic, structurally related thiophene derivatives (e.g., ’s (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]amine oxide) show bioactivity in CNS disorders . The thiophene-sulfonylethanimidamide may exhibit improved membrane permeability compared to tosyl analogs, though toxicity profiles remain unstudied.

Biological Activity

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS Number | 175201-96-4 |

| Molecular Formula | C₆H₈N₂O₃S₂ |

| Molecular Weight | 220.3 g/mol |

| IUPAC Name | N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide |

| InChI Key | MSZDATJNTZYAQL-UHFFFAOYSA-N |

Synthesis

The synthesis of N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to yield aminothiophene derivatives. Industrial production often utilizes optimized reaction conditions to enhance yield and purity, employing techniques such as continuous flow reactors.

Antimicrobial Properties

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide exhibits significant antimicrobial activity against various pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. It appears to interfere with cell proliferation pathways, potentially inhibiting tumor growth. In vitro studies have demonstrated that N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide can induce apoptosis in cancer cell lines, indicating its promise as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This mechanism could be beneficial for treating inflammatory diseases .

The biological activity of N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction: It could interact with receptors that modulate inflammatory responses or cell growth.

- Signal Transduction Modulation: By affecting signal transduction pathways, it can alter cellular responses to stimuli.

Case Studies

Recent studies have explored the efficacy of N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide in various experimental setups:

-

Antimicrobial Efficacy Study: A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains, finding it effective at low concentrations.

Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 -

Cancer Cell Line Study: In vitro tests on human cancer cell lines revealed a dose-dependent decrease in viability when treated with the compound.

Concentration (µM) Cell Viability (%) 10 80 20 50 50 30

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.